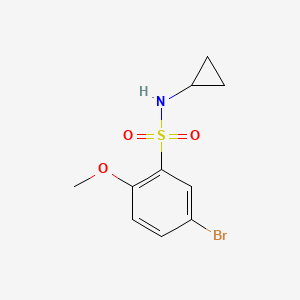

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVXZMYOHRGQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429171 | |

| Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914302-35-5 | |

| Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a molecule of significant interest in medicinal chemistry. This document details the compound's structure, physicochemical parameters, a robust synthesis protocol, and its potential biological applications, with a focus on its role as a putative ribonucleotide reductase inhibitor. Safety protocols and handling guidelines are also provided. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a synthetic organic compound characterized by a sulfonamide linkage between a substituted benzene ring and a cyclopropyl amine. The presence of a bromine atom, a methoxy group, and a cyclopropyl moiety imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for chemical biology and drug discovery. Notably, sulfonamide-containing molecules have a rich history in medicine, with applications ranging from antimicrobial to anticancer agents. The structural motifs within this compound suggest its potential as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and therefore a key target in oncology.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 914302-35-5, 1000339-35-4 | [2][3] |

| Molecular Formula | C₁₀H₁₂BrNO₃S | [2] |

| Molecular Weight | 306.18 g/mol | [2] |

| Melting Point | 134-136 °C | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and methanol. Limited solubility in water. | N/A |

| Purity | >97% (Commercially available) | [2] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound can be readily achieved through a nucleophilic substitution reaction between the commercially available 5-bromo-2-methoxybenzenesulfonyl chloride and cyclopropylamine. The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride towards amine nucleophiles, leading to a robust and high-yielding transformation. The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Reagents

-

5-bromo-2-methoxybenzenesulfonyl chloride

-

Cyclopropylamine

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).

-

Addition of Nucleophile: Cool the mixture to 0 °C using an ice bath. Slowly add cyclopropylamine (1.1 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectral Characterization (Predicted)

As of the date of this guide, experimentally verified spectral data for this compound is not publicly available. The following data is predicted based on the analysis of structurally similar compounds and should be used as a reference. Experimental verification is highly recommended.

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Mass Spec (ESI+) m/z | IR (KBr) ν (cm⁻¹) |

| 7.70 (d, J = 2.4 Hz, 1H) | 155.0 (C) | 305.9 [M+H]⁺, 307.9 [M+H]⁺ (Br isotopes) | 3270 (N-H stretch) |

| 7.55 (dd, J = 8.8, 2.4 Hz, 1H) | 136.0 (CH) | 3010 (C-H, aromatic) | |

| 6.95 (d, J = 8.8 Hz, 1H) | 131.5 (CH) | 2980 (C-H, cyclopropyl) | |

| 5.0 (br s, 1H, NH) | 128.0 (C) | 1340, 1160 (S=O stretch) | |

| 4.00 (s, 3H, OCH₃) | 115.0 (C-Br) | 1250 (C-O stretch) | |

| 2.30-2.40 (m, 1H, CH-cyclopropyl) | 112.0 (CH) | ||

| 0.60-0.70 (m, 2H, CH₂-cyclopropyl) | 56.5 (OCH₃) | ||

| 0.40-0.50 (m, 2H, CH₂-cyclopropyl) | 25.0 (CH-cyclopropyl) | ||

| 6.5 (CH₂-cyclopropyl) |

Biological Activity and Potential Applications

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] The inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, which in turn arrests cell proliferation and induces apoptosis, particularly in rapidly dividing cancer cells.[1] This makes RNR a well-established and attractive target for anticancer drug development.

The sulfonamide moiety in this compound is a key pharmacophore that can mimic the phosphate backbone of the natural substrates of RNR, potentially leading to competitive inhibition. The substituted aromatic ring and the cyclopropyl group can engage in specific interactions within the enzyme's active site, enhancing binding affinity and selectivity.

Caption: Proposed mechanism of action via ribonucleotide reductase inhibition.

Further biochemical and cellular assays are required to definitively establish the inhibitory activity and mechanism of this compound against RNR.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Ingestion: If swallowed, seek medical attention immediately.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with promising potential as a scaffold in medicinal chemistry, particularly in the development of novel anticancer agents targeting ribonucleotide reductase. This guide provides a comprehensive foundation of its chemical properties, a detailed synthesis protocol, and an overview of its potential biological relevance. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

-

LookChem. (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. Retrieved from [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and strategic rationale behind the analytical workflow. Every step is designed to be a self-validating component of the overall structural confirmation.

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is non-negotiable. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks. The target of this guide, this compound (Figure 1), is a substituted benzenesulfonamide. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, making the robust characterization of novel analogues a critical task.[1][2]

This document outlines a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to build an unassailable case for the molecule's structure.

Figure 1. Hypothesized Structure of this compound

The Integrated Analytical Workflow

A robust structure elucidation strategy does not rely on a single piece of evidence. Instead, it weaves together complementary data from various analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence. The logical flow of this process is outlined below.

Diagram 1: The Integrated Workflow for Structure Elucidation.

Mass Spectrometry: Defining the Molecular Formula

Principle: High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), it is possible to calculate a unique molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides, often yielding the protonated molecule [M+H]⁺.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-equipped Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode.

-

Analysis: Identify the [M+H]⁺ ion cluster and use the instrument's software to calculate the elemental composition based on the accurate mass of the monoisotopic peak.

Data Interpretation and Validation: The molecular formula for this compound is C₁₀H₁₂BrNO₃S. The presence of bromine is a key validation point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by ~2 Da.

| Theoretical Data for C₁₀H₁₂BrNO₃S | Value |

| Molecular Weight (avg) | 306.18 g/mol |

| Monoisotopic Mass ([M]) | 304.9721 Da |

| Exact Mass for [M+H]⁺ (⁷⁹Br) | 305.9799 Da |

| Exact Mass for [M+H]⁺ (⁸¹Br) | 307.9779 Da |

The observation of an ion cluster around m/z 306 and 308 with the correct accurate mass and isotopic distribution provides strong evidence for the proposed molecular formula. Further fragmentation (MS/MS) can also be informative, with a characteristic loss of SO₂ (64 Da) being a common pathway for sulfonamides.[3][4][5][6]

Infrared Spectroscopy: Identifying Functional Scaffolds

Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for rapidly identifying the key chemical motifs present.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically over the range of 4000–500 cm⁻¹.

Data Interpretation: The IR spectrum provides a molecular "fingerprint" and confirms the presence of the core functional groups hypothesized in the structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance for Structure |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1344–1310 | Confirms the presence of the sulfonamide group.[1][7] |

| Sulfonamide (SO₂) | Symmetric Stretch | 1187–1143 | Confirms the presence of the sulfonamide group.[1][7] |

| Aromatic C-O | C-O Stretch | 1286–1254 | Indicates the methoxy group attached to the benzene ring.[7] |

| Aromatic C=C | C=C Stretch | 1594–1489 | Evidence for the benzene ring.[7] |

| Aromatic C-H | C-H Stretch | ~3100–3000 | Confirms aromatic protons. |

| Aliphatic C-H | C-H Stretch | ~3000–2850 | Corresponds to methoxy and cyclopropyl protons. |

The absence of a strong, broad absorption around 3300-3500 cm⁻¹ is also significant, confirming that the sulfonamide nitrogen is disubstituted (N-cyclopropyl) and not a primary or secondary amine.

Nuclear Magnetic Resonance: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. By mapping the carbon skeleton and proton environments and, crucially, the connectivity between them, NMR allows for an unambiguous assembly of the final structure.

¹H NMR: Probing the Proton Environments

Principle: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting pattern).

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 (Aromatic) | ~7.8-7.9 | d | 1H | Ortho to the electron-withdrawing SO₂ group. |

| H-4 (Aromatic) | ~7.2-7.3 | dd | 1H | Ortho to Br, meta to SO₂. |

| H-3 (Aromatic) | ~6.9-7.0 | d | 1H | Ortho to the electron-donating OCH₃ group. |

| -OCH₃ | ~3.9-4.0 | s | 3H | Methoxy protons, typically a sharp singlet.[7] |

| N-CH (Cyclopropyl) | ~2.4-2.6 | m | 1H | Methine proton of the cyclopropyl ring, adjacent to N. |

| -CH₂ (Cyclopropyl) | ~0.8-1.0 | m | 2H | Methylene protons cis to the sulfonamide group.[8][9][10] |

| -CH₂ (Cyclopropyl) | ~0.6-0.8 | m | 2H | Methylene protons trans to the sulfonamide group.[8][9][10] |

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet

¹³C NMR & DEPT: Mapping the Carbon Skeleton

Principle: ¹³C NMR reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

| Carbon(s) | Predicted Shift (δ, ppm) | DEPT Signal | Rationale |

| C-2 (Aromatic) | ~155-160 | C | Carbon bearing the electron-donating OCH₃ group. |

| C-1 (Aromatic) | ~135-140 | C | Carbon attached to the SO₂ group. |

| C-6 (Aromatic) | ~130-135 | CH | Aromatic methine. |

| C-4 (Aromatic) | ~128-132 | CH | Aromatic methine. |

| C-5 (Aromatic) | ~115-120 | C | Carbon bearing the bromine atom. |

| C-3 (Aromatic) | ~110-115 | CH | Aromatic methine ortho to OCH₃. |

| -OCH₃ | ~55-60 | CH₃ | Methoxy carbon.[7] |

| N-CH (Cyclopropyl) | ~28-33 | CH | Methine carbon of the cyclopropyl ring. |

| -CH₂ (Cyclopropyl) | ~5-10 | CH₂ | Methylene carbons of the cyclopropyl ring.[11] |

2D NMR: Connecting the Pieces

While 1D NMR provides the fragments, 2D NMR establishes their connectivity. COSY, HSQC, and HMBC experiments are essential for the final assembly.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the coupling between the aromatic protons H-3, H-4, and H-6, and within the cyclopropyl ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away, allowing us to connect the distinct molecular fragments.[12][13]

Key Expected HMBC Correlations for Structural Confirmation:

Diagram 2: Key HMBC correlations confirming the molecular backbone.

-

Methoxy Group Placement: The protons of the methoxy group (-OCH₃) will show a strong correlation to the C-2 carbon (a two-bond correlation, ²J) and a weaker correlation to C-3 (³J). This definitively places the methoxy group at the C-2 position.

-

Sulfonamide Group Placement: The aromatic proton H-6 will show correlations to C-1 and C-5. The aromatic proton H-3 will show correlations to C-1 and C-5. These, along with other aromatic correlations, lock in the substitution pattern.

-

N-Cyclopropyl Connectivity: The methine proton of the cyclopropyl group (N-CH) is expected to show a crucial three-bond correlation (³J) to the C-1 carbon of the benzene ring, unequivocally linking the cyclopropylamine moiety to the benzenesulfonyl core through the sulfonamide bridge.

Conclusion: A Self-Validating Structural Proof

By systematically acquiring and integrating data from HRMS, IR, and a full suite of NMR experiments, a definitive and self-validating structural proof for this compound can be established. The high-resolution mass spectrum confirms the elemental formula and the presence of bromine. The IR spectrum verifies the existence of all key functional groups. Finally, the comprehensive 1D and 2D NMR data act as a molecular GPS, mapping the precise location and connectivity of every atom in the structure, leaving no room for ambiguity. This rigorous, multi-faceted approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research.

References

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. SpringerLink. Available at: [Link]

-

INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. Available at: [Link]

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]

-

¹H chemical shifts for cyclopropyl protons. ResearchGate. Available at: [Link]

-

Interpreting multiple-bond 2D H/C correlation (HMBC). University of Regensburg. Available at: [Link]

-

¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

Structural elucidation of compounds 1, 2, 3, and 5. HMBC correlations... ResearchGate. Available at: [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. The Shapes of Sulfonamides: A Rotational Spectroscopy Study [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum [chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Multiple-bond 2D H/C [qorganica.qui.uam.es]

- 13. researchgate.net [researchgate.net]

physicochemical characteristics of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Introduction

This compound is a member of the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Sulfonamides have demonstrated a wide array of biological activities, acting as antibacterial, anti-inflammatory, and anti-cancer agents, among others.[1][2] A comprehensive understanding of the physicochemical properties of a molecule like this compound is a foundational requirement for any research and development endeavor. These characteristics govern its behavior in biological systems, influence its suitability for various formulations, and dictate the analytical methods required for its characterization.

This guide provides a detailed examination of the core physicochemical attributes of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the rationale behind the experimental methodologies used to ascertain these properties.

Chemical Identity and Structure

The unique arrangement of functional groups—a brominated and methoxylated benzene ring, a sulfonamide linker, and an N-cyclopropyl substituent—defines the compound's chemical behavior and potential for molecular interactions.

Caption: 2D Chemical Structure of the Compound.

Core Physicochemical Properties

The fundamental physical properties of a compound provide the first layer of information regarding its identity, purity, and handling requirements. The data presented below has been aggregated from available safety data sheets and chemical supplier information.

| Property | Value | Significance |

| Physical State | Solid | Expected for a molecule of this size and complexity at standard temperature and pressure. |

| Melting Point | 134-136°C | A sharp melting point range is a primary indicator of high purity.[3] |

| Boiling Point | 428.87°C at 760 mmHg | Provides information on thermal stability and conditions for distillation, if required.[3] |

| Density | 1.664 g/cm³ | Useful for formulation calculations and understanding crystal packing.[3] |

| Flash Point | 213.173°C | Important for safety and handling protocols, indicating the temperature at which it can ignite.[3] |

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities.[5][6] For sulfonamides, solubility is often pH-dependent due to the acidic nature of the sulfonamide proton.[7]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5]

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (Octanol-Water Partition Coefficient, logP)

Lipophilicity, commonly expressed as logP, measures a compound's distribution between an oily (n-octanol) and an aqueous phase.[8] It is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] For orally administered drugs, a logP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[9]

Experimental Protocol: logP Determination by HPLC

This method correlates a compound's retention time on a reverse-phase HPLC column with the known logP values of a set of standards.[10]

-

Standard Selection: Choose a series of standard compounds with well-established logP values that bracket the expected logP of the test compound.

-

Mobile Phase Preparation: Prepare a mobile phase of methanol/water or acetonitrile/water at a specific ratio.

-

Standard Curve Generation: Inject each standard onto a C18 reverse-phase HPLC column and record its retention time (t_R_). Calculate the capacity factor (k') for each standard.

-

Sample Analysis: Inject a solution of this compound and determine its retention time and capacity factor under the identical conditions.

-

Calculation: Plot log(k') versus the known logP values for the standards to generate a linear calibration curve. Use the log(k') of the test compound to interpolate its logP value from this curve.

Acidity (pKa)

The pKa value indicates the strength of an acid. For a sulfonamide, the proton on the nitrogen is weakly acidic, and its pKa influences the compound's degree of ionization at a given pH.[11] This is critical as the ionization state affects solubility, membrane permeability, and receptor binding.[1]

Experimental Protocol: pKa Determination by LC-PDA

Liquid chromatography with a photodiode array (PDA) detector is an effective method for determining the pKa of ionizable compounds.[12][13][14]

-

Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations but buffered at various pH values spanning the expected pKa.

-

Chromatographic Analysis: Inject the compound onto the HPLC system using each mobile phase and record the retention time.

-

Data Plotting: Plot the retention factor (k') against the pH of the mobile phase. The resulting curve will be sigmoidal for an ionizable compound.

-

pKa Determination: The pKa corresponds to the pH value at the inflection point of the sigmoidal curve. Alternatively, the UV-Vis spectra collected by the PDA detector at different pH values can be used to determine the pKa spectrophotometrically.[15][16]

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying its key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), the cyclopropyl protons, and the acidic N-H proton. The splitting patterns and coupling constants will confirm the substitution pattern on the benzene ring and the connectivity of the cyclopropyl group.

-

¹³C NMR: Will reveal signals for each unique carbon atom in the molecule, including the substituted aromatic carbons, the methoxy carbon, and the carbons of the cyclopropyl ring.[17]

-

-

Mass Spectrometry (MS):

-

The key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by 2 m/z units.[18][19][20] This pattern is a definitive indicator of the presence of a single bromine atom. Fragmentation patterns can further elucidate the structure.[21]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands confirming the presence of the sulfonamide functional group. Key vibrations include the asymmetric and symmetric stretching of the S=O bonds (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions) and the N-H stretching vibration (around 3300 cm⁻¹).[17]

-

Structural Analysis: Single-Crystal X-ray Crystallography

To unambiguously determine the three-dimensional structure, including bond lengths, bond angles, and crystal packing interactions, single-crystal X-ray crystallography is the definitive technique.[22][23]

General Workflow for X-ray Crystallography

Caption: Workflow for Single-Crystal X-ray Analysis.

The resulting crystal structure would reveal the precise conformation of the N-cyclopropyl and methoxy groups relative to the benzene ring and provide insight into intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which govern the solid-state properties of the material.[22]

Thermal Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability and phase behavior of a compound.[24]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[25] For this compound, a TGA scan would identify the onset temperature of thermal decomposition. A stable compound will show a flat baseline until it reaches its decomposition point.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[26] A DSC thermogram will show an endothermic peak corresponding to the melting point of the compound, which should align with the value in Table 1. It can also reveal other phase transitions, such as polymorphic transformations.[24]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Method Programming: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

Data Acquisition: Run the experiment and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analysis: Analyze the resulting thermograms to determine the decomposition temperature, melting point, and other thermal events.[27]

Conclusion

The physicochemical properties of this compound define its fundamental chemical identity and provide a predictive framework for its behavior in both laboratory and biological settings. A thorough characterization, encompassing solubility, lipophilicity, acidity, spectroscopic profile, and thermal stability, is indispensable for its rational application in drug discovery and chemical research. The experimental protocols and theoretical underpinnings detailed in this guide offer a comprehensive approach to generating the robust and reliable data required to advance the scientific investigation of this and similar sulfonamide-based molecules.

References

- Ivanov, I. et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Google Search.

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.

- ChemicalBook. (2022). 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet. ChemicalBook.

- TaiChem Ltd. (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. TaiChem Ltd.

- Nasr, T. et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH.

- Kiralj, R. & Ferreira, M. M. C. (2009). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Taylor & Francis.

- Sanli, N., & Şanlı, S. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Semantic Scholar.

- Clark, J. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Vree, T. B. et al. (1993). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- Tenorio-Borroto, E. et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

- Sanli, N. et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. ScienceOpen.

- Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager Magazine.

- Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Gao, J. et al. (2012). Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Fakhree, M. A. A. et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare.

- Rieder, J. (1963). [Physicochemical and biological studies on sulfonamides. 1. Pharmacologically interesting physicochemical characteristics of 21 sulfonamides and 6 sulfonamide metabolites]. PubMed.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- Sanli, N. et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare.

- Sanli, N. et al. (2010). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate.

- Taylor & Francis. (n.d.). LogP – Knowledge and References. Taylor & Francis.

- Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate.

- Sanli, N. et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.

- ResearchGate. (n.d.). General structure of sulphonamides; R=R1=H for sulphanilamide. ResearchGate.

- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis (TGA/DSC). Mettler Toledo.

- Choquesillo-Lazarte, D. et al. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. PubMed.

- Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Chemistry LibreTexts.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). PMC - NIH.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.

- ResearchGate. (n.d.). a) X‐ray crystallographic data for sulfonimidamide 4. The majority of... ResearchGate.

- SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum. SpectraBase.

- Matrix Scientific. (n.d.). 5-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide. Matrix Scientific.

- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. EAG Laboratories.

- The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry.

- Instrument Specialists Inc. (n.d.). Thermal Analysis Applications. Instrument Specialists Inc.

- SpectraBase. (n.d.). benzenesulfonamide, 2,5-dichloro-N-(2-hydroxyphenyl)-N-methyl- Optional[1H NMR] - Spectrum. SpectraBase.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR. Sigma-Aldrich.

- BLD Pharm. (n.d.). 1326757-75-8|5-Bromo-N-cyclopropyl-2-methoxybenzamide. BLD Pharm.

- ChemicalBook. (n.d.). 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5. ChemicalBook.

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2018). PMC - NIH.

- BLD Pharm. (n.d.). 2243457-29-4|5-Bromo-2-cyclopropyl-4-methoxybenzaldehyde. BLD Pharm.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]

- 4. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. agilent.com [agilent.com]

- 11. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

- 13. scienceopen.com [scienceopen.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. tandfonline.com [tandfonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 25. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 26. Thermal Analysis Applications - Instrument Specialists Inc. [instrument-specialists.com]

- 27. mt.com [mt.com]

An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

This technical guide provides a comprehensive overview of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a key research chemical. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its properties, a proposed synthesis pathway, and its potential applications based on the broader class of benzenesulfonamide derivatives.

Core Molecular Attributes

This compound is a halogenated aromatic sulfonamide. Its structure incorporates a brominated and methoxylated benzene ring, a sulfonamide functional group, and an N-linked cyclopropyl moiety. These features make it a compound of interest in medicinal chemistry due to the known pharmacological activities of the benzenesulfonamide scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO₃S | [1][2] |

| Molecular Weight | 306.179 g/mol | [1][2] |

| CAS Number | 914302-35-5 | [1][2] |

| Melting Point | 134-136 °C | [1] |

| Boiling Point (Predicted) | 428.87 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.664 g/cm³ | [1] |

| Flash Point (Predicted) | 213.173 °C | [1] |

| Appearance | Solid (form not specified) | |

| Purity | Typically available at ≥97% | [1] |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis would likely commence from the commercially available 5-bromo-2-methoxybenzenesulfonyl chloride. This precursor can then be reacted with cyclopropylamine to yield the final product. The causality behind this choice of reaction is the well-established nucleophilic substitution reaction between sulfonyl chlorides and primary amines, which is a standard method for forming sulfonamides.

Step 1: Preparation of 5-bromo-2-methoxybenzenesulfonyl chloride

This intermediate is often commercially available. If not, it can be synthesized from 4-bromo-1-methoxybenzene through chlorosulfonation.

Step 2: Sulfonamide Formation

The core of the synthesis involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is crucial to prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound

-

To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add cyclopropylamine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Characterization

For a self-validating protocol, the synthesized compound must be rigorously characterized to confirm its identity and purity. The following analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the cyclopropyl, methoxy, and aromatic protons with their characteristic chemical shifts and coupling patterns. ¹³C NMR would further validate the carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond, the S=O stretches of the sulfonamide group, and the C-O bond of the methoxy group.

-

Melting Point Analysis: The measured melting point of the synthesized compound should be sharp and consistent with the reported value (134-136 °C)[1].

The logical flow of the synthesis and characterization is depicted in the following diagram:

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Potential Applications in Drug Discovery

While this compound is currently designated for research and development use only, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of this class have shown a wide range of biological activities, suggesting potential avenues of investigation for the title compound.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms has been a successful strategy for the development of diuretics, anti-glaucoma agents, and anticonvulsants.[1] The structural features of this compound make it a candidate for screening against various CA isoforms.

Anticancer Activity

Recent research has highlighted the potential of benzenesulfonamide derivatives as anticancer agents. For instance, some derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators of cell growth and proliferation that are often dysregulated in cancer.[3] Other studies have shown that benzenesulfonamides can act as inhibitors of oxidative phosphorylation, a promising therapeutic strategy for cancers dependent on aerobic metabolism.[4]

Anti-fibrotic Activity

Novel benzenesulfonamide derivatives have been investigated as potential anti-hepatic fibrosis agents.[5] These compounds have demonstrated the ability to inhibit the activation of hepatic stellate cells, a key event in the progression of liver fibrosis.[5]

The potential signaling pathways that could be targeted by benzenesulfonamide derivatives are illustrated below:

Caption: Potential signaling pathways targeted by benzenesulfonamide derivatives.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1][2]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery research. Its well-defined physicochemical properties and the established biological activities of the benzenesulfonamide scaffold provide a strong rationale for its investigation in various therapeutic areas. This guide has provided a comprehensive overview of its key attributes, a plausible synthetic route, and a discussion of its potential applications to aid researchers in their scientific endeavors.

References

-

PubMed. (2016-03-01). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Retrieved from [Link]

-

PubMed. (2018-04-12). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]

-

PubMed. (2023-05-15). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Retrieved from [Link]

Sources

- 1. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]

- 3. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Benzenesulfonamide Derivatives

An in-depth technical guide or whitepaper on the core.

Executive Summary: The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a "privileged structure" due to its versatile binding properties and favorable pharmacokinetic profile. This guide provides an in-depth exploration of the diverse biological activities exhibited by novel benzenesulfonamide derivatives, targeted at researchers, scientists, and drug development professionals. Moving beyond a simple catalog of effects, this document delves into the causality behind experimental design, presents self-validating protocols for key assays, and synthesizes recent data to illuminate the therapeutic potential of these compounds as anticancer, antimicrobial, anti-inflammatory agents, and potent enzyme inhibitors.

Chapter 1: The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

The enduring relevance of the benzenesulfonamide moiety stems from its unique chemical characteristics. The sulfonamide group (-SO₂NH₂) is a robust hydrogen bond donor and acceptor, and the tetrahedral geometry of the sulfur atom allows for precise three-dimensional interactions within biological targets. The attached benzene ring provides a versatile platform for synthetic modification, enabling chemists to fine-tune steric, electronic, and lipophilic properties to optimize potency, selectivity, and drug-like characteristics. This inherent adaptability is the primary reason for its continued exploration in the quest for novel therapeutics.

Historically, the journey began with the discovery of sulfonamide antibacterial agents ("sulfa drugs"), which were revolutionary in treating bacterial infections before the widespread use of penicillin.[1] Since then, derivatives have been successfully developed into diuretics, antidiabetic, and anticonvulsant drugs. The current research landscape is focused on leveraging this scaffold to address complex diseases by designing derivatives with high specificity for novel targets.

Chapter 2: Carbonic Anhydrase Inhibition: The Cornerstone Activity

One of the most extensively studied applications of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[2]

Mechanism of Action: The Zinc-Binding Pharmacophore

The inhibitory action of benzenesulfonamides is rooted in the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme. This interaction mimics the binding of the natural substrate, effectively blocking the enzyme's catalytic activity. The sulfonamide group acts as a potent zinc-binding group (ZBG), a critical component of the pharmacophore.[3] Variations in the substitution pattern on the benzene ring influence interactions with amino acid residues lining the active site cavity, thereby governing isoform selectivity.

Caption: Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides.

Isoform Selectivity and Therapeutic Implications

Humans express 16 different CA isoforms, and their selective inhibition is key to therapeutic efficacy while minimizing side effects.

-

hCA II and VII Inhibition: These isoforms are implicated in epileptogenesis, and their inhibition has been shown to produce effective anticonvulsant action.[4]

-

hCA IX and XII Inhibition: These are tumor-associated isoforms, often overexpressed in hypoxic solid tumors.[5] Their selective inhibition is a major strategy for developing novel anticancer agents, as it disrupts pH regulation in the tumor microenvironment.[5][6][7][8]

Data Focus: Carbonic Anhydrase Inhibition

The potency of novel derivatives is typically quantified by their inhibition constant (Kᵢ). Lower Kᵢ values indicate higher potency.

| Compound Class | Target Isoform | Kᵢ Range (nM) | Selectivity Profile | Reference |

| Piperonyl-containing derivatives | hCA II | 33.2 - 41.5 | Good selectivity over hCA I, VII, IX | [4] |

| Triazole-conjugates | hCA IX | Low Nanomolar | Most sensitive to hCA IX inhibition | [9] |

| Tetrafluorobenzenesulfonamides | hCA IX / hCA XII | 1.5 - 38.9 / 0.8 - 12.4 | Low nanomolar to subnanomolar inhibition | [6][7] |

| Aziridine/Thiazole Derivatives | hCA II | 36.77 | 5.1-fold more effective than Acetazolamide | [10] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a robust method for screening and characterizing CA inhibitors based on the enzyme's esterase activity.[2][11]

Principle: The assay measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the reaction rate in a dose-dependent manner.[2]

Materials & Reagents:

-

Human Carbonic Anhydrase (e.g., hCA II)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Positive Control Inhibitor: Acetazolamide

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Solvent: DMSO or Acetonitrile

-

96-well clear, flat-bottom microplate

-

Microplate reader with kinetic measurement capability

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5).

-

Prepare a 1 mg/mL CA Enzyme Stock Solution in cold Assay Buffer. Aliquot and store at -80°C.

-

Prepare a fresh p-NPA Substrate Stock Solution (e.g., 3 mM) in acetonitrile.

-

Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Plate Setup (in triplicate):

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

-

Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the buffer, DMSO/inhibitor, and CA Working Solution to the appropriate wells as described above.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[2]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[2]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percentage inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

-

Chapter 3: Anticancer Activity: Targeting Tumor Proliferation and Survival

Novel benzenesulfonamide derivatives have emerged as promising anticancer agents through diverse mechanisms of action.[12][13]

Key Mechanisms of Anticancer Action

-

CA IX Inhibition: As previously mentioned, inhibiting this tumor-associated isoform disrupts pH homeostasis in hypoxic tumors, leading to reduced proliferation and survival.[5][8]

-

Tubulin Polymerization Inhibition: Certain derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest and apoptosis.[13]

-

Cell Cycle Arrest: Compounds have been shown to induce a strong cell cycle arrest in the G2/M phase, preventing cancer cells from proceeding through mitosis.[12]

-

Apoptosis Induction: Many effective derivatives trigger programmed cell death (apoptosis), often confirmed by observing an increase in markers like cleaved caspase-3.[8][14]

Experimental Workflow for Anticancer Evaluation

Caption: A typical workflow for evaluating novel anticancer compounds.

Data Focus: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for antiproliferative activity. A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.[15]

| Compound Class | Cancer Cell Line | IC₅₀ Range (µM) | Mechanism | Reference |

| Biphenylsulfonamides | Leukemia (K562), Colon (HCT116) | Submicromolar | G2/M Cell Cycle Arrest | [12] |

| Thiazolone-based | Breast (MDA-MB-231, MCF-7) | 1.52 - 6.31 | CA IX Inhibition, Apoptosis | [5][8] |

| Benzodiazepine-fused | Various Cancer Lines | 0.007 - 0.036 | Tubulin Polymerization Inhibition | [13] |

| General Derivatives | Glioblastoma (U87) | ~58.6 | Receptor Tyrosine Kinase Interaction | [16] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14]

Principle: The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.

Chapter 4: Antimicrobial Applications: Combating Infectious Diseases

The foundational success of sulfa drugs continues to inspire the development of novel benzenesulfonamide derivatives to combat bacterial and fungal pathogens, particularly in the face of growing antimicrobial resistance.[17]

Mechanism of Action

While the classical mechanism for sulfonamides involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, novel derivatives may possess additional or alternative mechanisms.[18] Some compounds exhibit broad-spectrum efficacy, suggesting multiple modes of action or the ability to overcome common resistance pathways.[19]

Data Focus: Antimicrobial Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in a disk diffusion assay.

| Compound Class | Organism(s) | MIC Range (mg/mL) | Zone of Inhibition (mm) | Reference |

| Carboxamide-bearing | E. coli, S. aureus, P. aeruginosa | 6.45 - 6.72 | Not Reported | [17] |

| Thiopyrimidine-hybridized | K. pneumoniae, P. aeruginosa | Not Reported | 15 - 30 | [19] |

| Thiazole-containing | E. coli, S. aureus, B. subtilis | Not Reported | Comparable to Chloramphenicol | [18] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

This method provides a qualitative assessment of a compound's antimicrobial activity and is widely used for screening.[20][21][22]

Principle: A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is proportional to the compound's activity.[21]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour culture plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] This step is critical for reproducibility and must be completed within 15 minutes of inoculation.[22]

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.

-

Streak the swab across the entire surface of a Mueller-Hinton agar plate to ensure uniform coverage. Rotate the plate 60° and repeat the streaking twice more to create a confluent lawn of growth.[22][23]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]

-

-

Disk Application:

-

Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of the benzenesulfonamide derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to fully evaporate.

-

Aseptically place the disks onto the inoculated agar surface using sterile forceps or a dispenser. Ensure disks are spaced at least 24 mm apart from center to center.[24]

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Result Measurement and Interpretation:

-

Measure the diameter of the zone of complete inhibition (including the disk) to the nearest millimeter using calipers or a ruler against a black, non-reflective background.[22]

-

The activity is assessed by the size of the inhibition zone. Larger zones indicate greater susceptibility of the organism to the compound.

-

Chapter 5: Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Benzenesulfonamide derivatives, including the well-known COX-2 inhibitor celecoxib, are potent anti-inflammatory agents.[25][26]

Key Mechanisms of Anti-inflammatory Action

-

COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated at sites of inflammation, is a primary mechanism. This reduces the synthesis of prostaglandins, which are key inflammatory mediators.[25][26]

-

Suppression of Pro-inflammatory Mediators: Novel derivatives have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in inflamed tissue.[27]

Data Focus: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity. Efficacy is measured as the percentage reduction in paw swelling.

| Compound Class | Dose (mg/kg) | Max. Edema Inhibition (%) | Time Point (hours) | Reference |

| 1,3,5-Triazine derivatives | 200 | 96.3 - 99.7 | 4 | [27][28] |

| Carboxamide-bearing | Not Specified | 87.8 - 94.7 | 1-3 | [17] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.[29][30][31]

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[31]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, free access to food and water).[30]

-

Divide animals into groups (n=6): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., benzenesulfonamide derivatives at various doses).

-

-

Compound Administration:

-

Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the induction of inflammation.

-

-

Induction of Inflammation:

-

Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or digital calipers. This is the baseline reading (V₀).

-

Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[31]

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[31]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point:

-

% Edema = [(Vₜ - V₀) / V₀] x 100

-

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

-

% Inhibition = [1 - (% Edema of Treated Group / % Edema of Control Group)] x 100

-

-

Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.

-

Chapter 6: Synthesis Strategies and Future Directions

The versatility of the benzenesulfonamide scaffold is matched by the diversity of synthetic strategies available for creating novel derivatives. Modern techniques like copper-catalyzed azide-alkyne cycloadditions (CuAAC), a form of "click chemistry," have enabled the rapid synthesis of large, diverse libraries of compounds for high-throughput screening.[6][7]

The future of benzenesulfonamide research lies in the rational design of derivatives that exhibit high target selectivity and multi-target activities. For example, hybrid molecules that combine a benzenesulfonamide moiety with another pharmacophore can yield compounds with dual anticancer and antimicrobial activity.[8][32] As our understanding of disease biology deepens, this privileged scaffold will undoubtedly be adapted to engage new and challenging therapeutic targets.

References

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]

-

Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors. PubMed. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

-

Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PMC - NIH. [Link]

-

Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers. [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

-

Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT 2 receptor antagonists. PubMed. [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

-

Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Bentham Science Publishers. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed. [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PubMed. [Link]

-

Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Semantic Scholar. [Link]

-

In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. [Link]

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

-

Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed. [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central. [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

-

(PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ResearchGate. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. SpringerLink. [Link]

-